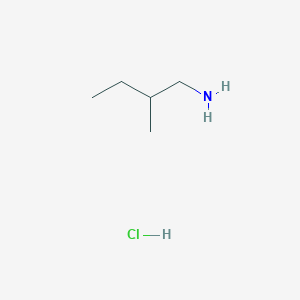

2-Methylbutan-1-amine hydrochloride

Description

BenchChem offers high-quality 2-Methylbutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-3-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKKTHZFBOANFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22008-61-3 | |

| Record name | 2-methylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Chirality of 2-Methylbutan-1-amine HCl

This guide provides a comprehensive technical overview of 2-Methylbutan-1-amine hydrochloride, focusing on its molecular structure, inherent chirality, and the practical methodologies for its synthesis, resolution, and analysis. This document is intended for researchers, scientists, and drug development professionals who utilize chiral amines as building blocks in medicinal chemistry and asymmetric synthesis.

Introduction: The Significance of Chirality in a Simple Amine

2-Methylbutan-1-amine is a primary amine that, despite its relatively simple structure, possesses a crucial stereochemical feature: a single chiral center. This "handedness" at the molecular level means it exists as a pair of non-superimposable mirror images, or enantiomers. In the pharmaceutical realm, the three-dimensional arrangement of a molecule is paramount. The interaction of a drug with its biological target, such as an enzyme or receptor, is highly dependent on its stereochemistry.[1][2] Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.[1][2][3]

The hydrochloride salt of 2-Methylbutan-1-amine is often used in synthesis due to its improved stability and handling characteristics compared to the free base. Understanding and controlling the stereochemistry of this and similar chiral building blocks is a foundational requirement in modern drug discovery and development.[3] This guide will delve into the structural basis of its chirality and provide field-proven insights into the experimental workflows for separating and analyzing its enantiomeric forms.

Part 1: Molecular Structure and Physicochemical Properties

2-Methylbutan-1-amine HCl is an organic salt with the chemical formula C₅H₁₄ClN. It is composed of the protonated amine, the 2-methylbutylammonium cation, and the chloride anion.

The core of its chemical identity lies in the structure of the cation. The molecule features a four-carbon butane chain with a methyl group (-CH₃) at the second carbon (C2) and an aminomethyl group (-CH₂NH₃⁺) at the first carbon (C1). The C2 carbon is the stereogenic center, as it is bonded to four distinct substituents:

-

A hydrogen atom (H)

-

A methyl group (-CH₃)

-

An ethyl group (-CH₂CH₃)

-

An aminomethyl group (-CH₂NH₂), which is protonated in the HCl salt (-CH₂NH₃⁺)

This specific arrangement gives rise to two enantiomers: (S)-2-Methylbutan-1-amine and (R)-2-Methylbutan-1-amine.

Below is a visualization of these two enantiomers, highlighting the chiral center at C2.

Caption: 3D representation of (S) and (R) enantiomers of 2-Methylbutan-1-amine.

Physicochemical Data

The physical properties of the amine and its hydrochloride salt are crucial for designing synthetic and purification protocols. The data below has been compiled from various chemical databases.

| Property | 2-Methylbutan-1-amine (Free Base) | (S)-2-Methylbutan-1-amine HCl | 2-Methylbutan-1-amine HCl (Racemic) |

| CAS Number | 96-15-1 | 129539-82-8 | 22008-61-3 |

| Molecular Formula | C₅H₁₃N | C₅H₁₄ClN | C₅H₁₄ClN |

| Molecular Weight | 87.16 g/mol | 123.63 g/mol | 123.62 g/mol |

| Boiling Point | 94-97 °C | Not available | Not available |

| Density | ~0.738 g/mL at 25 °C | Not available | Not available |

| pKa | ~10.75 (Predicted) | Not applicable | Not applicable |

| Solubility | Soluble in water and alcohols | Soluble in water | Soluble in water |

| Physical Form | Clear, colorless to slightly yellow liquid | White to off-white powder/crystals | White to off-white powder/crystals |

(Data sourced from PubChem, Sigma-Aldrich, and ChemicalBook).[4][5][6][7]

Part 2: The Easson-Stedman Hypothesis and Pharmacological Relevance

The critical importance of stereochemistry in drug action is explained by the Easson-Stedman hypothesis . This model posits that for a chiral molecule to elicit a biological response, it must interact with its chiral receptor at a minimum of three points. The more potent enantiomer (the eutomer) is able to achieve this three-point binding, resulting in a precise fit. In contrast, its mirror image (the distomer) can typically only bind at two of the three sites, leading to a much weaker interaction and consequently, reduced or different biological activity.

This principle underscores why the synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry. Chiral amines like 2-methylbutan-1-amine are valuable chiral building blocks for constructing more complex molecules where stereochemical integrity is essential for therapeutic efficacy.

Part 3: Enantioselective Synthesis and Resolution Strategies

Obtaining enantiomerically pure 2-methylbutan-1-amine can be achieved through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

Modern synthetic chemistry offers several powerful methods for the enantioselective synthesis of chiral amines. These approaches aim to create the desired enantiomer directly, avoiding the 50% theoretical yield limit of classical resolution. Key strategies include:

-

Asymmetric Hydrogenation: The reduction of prochiral imines or enamines using a chiral transition metal catalyst (often based on Iridium or Rhodium) can produce chiral amines with high enantiomeric excess (ee).[8]

-

Asymmetric Reductive Amination: This method involves the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent to directly form a chiral amine.[9]

-

Biocatalysis: The use of enzymes, such as amine transaminases, offers a highly selective and environmentally friendly route to chiral amines. These enzymes can convert a ketone to a chiral amine with near-perfect enantioselectivity.[10]

Chiral Resolution of Racemic 2-Methylbutan-1-amine

Chiral resolution is a robust and widely practiced technique for separating a racemic mixture. The most common method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent.[11][12] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[11][13]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. Enantioselective Synthesis of Alcohols and Amines [organic-chemistry.org]

- 7. 2-Methylbutylamine | C5H13N | CID 7283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Racemic Mixtures and the Resolution of Enantiomers [mail.almerja.com]

A Practical Guide to the Crystallographic Analysis of 2-Methylbutan-1-amine Hydrochloride

A Methodological Whitepaper for Drug Development Professionals and Structural Scientists

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, stability, and interaction with biological targets. 2-Methylbutan-1-amine, a chiral building block significant in medicinal chemistry, and its hydrochloride salt, represent a class of small molecules where detailed structural elucidation is paramount for rational drug design. To date, the single-crystal X-ray structure of 2-Methylbutan-1-amine hydrochloride has not been reported in publicly accessible databases. This guide, therefore, serves as an in-depth technical protocol for researchers and drug development professionals, detailing the complete workflow required to determine its crystal structure. We will cover the strategic considerations for crystal growth of this aliphatic amine salt, the step-by-step process of single-crystal X-ray diffraction (SC-XRD) data acquisition, and the computational methods for structure solution and refinement. Furthermore, we will discuss the anticipated structural features, including hydrogen bonding motifs and crystal packing, by drawing comparisons with structurally related alkylammonium chlorides.

Introduction: The Imperative for Structural Clarity

2-Methylbutan-1-amine is a valuable chiral amine used in the synthesis of various pharmaceutical compounds. Its conversion to a hydrochloride salt is a common strategy to improve solubility, stability, and handling properties. The crystal structure of this salt dictates critical solid-state characteristics such as dissolution rate, hygroscopicity, and polymorphism, all of which have profound implications for drug formulation and bioavailability.

The absence of a publicly available crystal structure for 2-Methylbutan-1-amine hydrochloride presents a knowledge gap. Elucidating this structure via single-crystal X-ray diffraction—the gold standard for unambiguous 3D structural determination—provides the definitive atomic coordinates. This information is invaluable for:

-

Confirming molecular connectivity and stereochemistry.

-

Understanding intermolecular interactions, particularly the hydrogen-bonding network, which governs the crystal's stability.

-

Providing a basis for computational modeling and polymorphism screening.

-

Supporting intellectual property claims.

This document provides a comprehensive, field-proven methodology to bridge this gap, structured as a self-validating protocol from sample preparation to final structural validation.

The Experimental Blueprint: From Powder to Solved Structure

Determining the crystal structure of 2-Methylbutan-1-amine hydrochloride is a multi-stage process that demands careful planning and execution. The logical workflow is outlined below.

Figure 1. High-level workflow for the determination of the crystal structure.

Phase 1: The Art and Science of Crystal Growth

The primary bottleneck in any crystallographic study is obtaining a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension with no visible cracks or defects). For an amine hydrochloride, which is an organic salt, the choice of solvent is critical.

Recommended Protocols for Crystallization:

-

Slow Evaporation: This is often the simplest and most successful method.[1][2][3]

-

Step 1: Prepare a near-saturated solution of 2-Methylbutan-1-amine hydrochloride in a suitable solvent. Good starting solvents for amine salts include methanol, ethanol, or a mixture like ethanol/water.

-

Step 2: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes dust particles that could act as unwanted nucleation sites.

-

Step 3: Cover the vial with parafilm and pierce it with a needle a few times. This allows the solvent to evaporate slowly over several days to weeks.

-

Step 4: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator).

-

Causality: The slow increase in concentration beyond the saturation point creates a metastable supersaturated state, from which a limited number of nuclei form and grow into well-ordered crystals.[1]

-

-

Vapor Diffusion: This technique is excellent for small quantities of material and allows for fine control over the rate of crystallization.[2][4]

-

Step 1: Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble, e.g., methanol). Place this solution in a small, open inner vial.

-

Step 2: Place the inner vial inside a larger, sealed jar that contains a larger volume of a volatile "anti-solvent" (in which the compound is insoluble, e.g., diethyl ether or ethyl acetate).

-

Step 3: Over time, the vapor of the anti-solvent will slowly diffuse into the good solvent.

-

Causality: The gradual introduction of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, slowly inducing crystallization.

-

Figure 2. Schematic of the vapor diffusion technique.

Phase 2: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.

Step-by-Step Data Collection Protocol:

-

Crystal Mounting:

-

Carefully select a well-formed crystal under a microscope.

-

Using a cryoloop and a small amount of paratone or NVH oil, gently scoop the crystal from its mother liquor. The oil prevents the crystal from drying out, which can cause it to lose crystallinity.

-

Mount the loop on a goniometer head on the diffractometer.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality diffraction data.

-

-

Data Collection on a Modern Diffractometer:

-

The instrument, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS), will be used.

-

An initial set of frames is collected to determine the unit cell dimensions and Bravais lattice.

-

A full data collection strategy is then calculated by the instrument's software to ensure complete and redundant data are collected by rotating the crystal through a series of angles.

-

Phase 3 & 4: From Diffraction Pattern to 3D Structure

The raw diffraction data is a collection of intensities and positions of thousands of reflections. This data must be computationally processed to yield the final crystal structure.

Protocol for Structure Solution, Refinement, and Validation:

-

Data Integration and Scaling: The raw diffraction frames are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.

-

Structure Solution:

-

Software such as the SHELX suite is commonly used.[5][6] For small molecules like this, direct methods (as implemented in SHELXT or SHELXS) are almost always successful. These methods use statistical relationships between the phases of the reflections to generate an initial electron density map.

-

This initial map should reveal the positions of the heavier atoms (Cl, N, C).

-

-

Structure Refinement:

-

The initial atomic positions are refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL within a graphical interface like Olex2.[6][7][8]

-

Initially, atoms are refined isotropically (with spherical thermal parameters). As the model improves (indicated by a drop in the R-factor), atoms are refined anisotropically (with ellipsoidal thermal parameters) to better model their thermal motion.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The refinement is iterated until the model converges, meaning that further cycles of refinement do not significantly change the atomic parameters or improve the agreement between the calculated and observed diffraction data.

-

-

Structure Validation:

-

The final refined structure is rigorously checked for correctness using validation tools like checkCIF.[9] This process checks for geometric consistency (bond lengths, angles), missed symmetry, and other potential errors.

-

Anticipated Results and Discussion

While the precise crystal structure is unknown, we can make expert predictions based on the known structures of similar short-chain alkylammonium chlorides.

Expected Hydrogen Bonding Network

The dominant intermolecular interaction in the crystal lattice will be the charge-assisted hydrogen bonds between the ammonium group (-NH₃⁺) of the protonated amine and the chloride anions (Cl⁻).[10][11]

-

The -NH₃⁺ group is a strong hydrogen bond donor.

-

The Cl⁻ anion is an excellent hydrogen bond acceptor.

We anticipate a network of N-H···Cl hydrogen bonds. Each ammonium group can donate three hydrogen bonds, and each chloride ion can accept multiple hydrogen bonds, leading to a robust three-dimensional network that holds the crystal lattice together. These interactions are crucial for the stability of the crystal.[1][12]

Figure 3. Primary hydrogen bonding interactions anticipated in the crystal structure.

Comparison with Analogous Structures

To predict the likely crystallographic parameters, we can examine the known structures of simple alkylamine hydrochlorides.

| Compound | Crystal System | Space Group | N···Cl Distances (Å) | Key Feature |

| Ethylamine HCl | Orthorhombic | P2₁2₁2₁ | ~3.1 - 3.3 | Helical chains of H-bonds |

| n-Propylamine HCl | Monoclinic | P2₁/c | ~3.1 - 3.4 | Layered structure |

| tert-Butylamine HCl | Tetragonal | P4/n | ~3.2 | Isolated cation-anion pairs forming layers |

| n-Butylamine HCl | Monoclinic | P2₁/c | ~3.2 - 3.5 | Bilayer structure with interdigitated alkyl chains[1] |

| 2-Methylbutan-1-amine HCl (Predicted) | Monoclinic or Orthorhombic | Common chiral or centrosymmetric space group | ~3.1 - 3.5 | Likely a layered structure due to the aliphatic tail |

Table 1: Crystallographic Data for Simple Alkylamine Hydrochlorides and Predicted Data for the Target Compound. Note: Specific data for the first three entries are representative values found in crystallographic literature.

Given the C5 alkyl chain of 2-Methylbutan-1-amine, a layered structure similar to that of n-butylamine hydrochloride is highly probable. The hydrophobic alkyl chains will likely segregate into layers, separated by layers of the hydrophilic ammonium-chloride hydrogen-bonded network. The chirality of the molecule means it will crystallize in a chiral space group (e.g., P2₁2₁2₁) or as a racemic twin in a centrosymmetric space group if a racemic mixture is used.

Conclusion and Outlook

This technical guide provides a robust and comprehensive framework for the determination of the crystal structure of 2-Methylbutan-1-amine hydrochloride. By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can reliably obtain the definitive three-dimensional structure of this important pharmaceutical building block. The anticipated findings—a structure dominated by N-H···Cl hydrogen bonds, likely forming a layered packing motif—will provide crucial insights for solid-state characterization, formulation development, and computational studies. The successful application of this methodology will not only fill a gap in the structural chemistry literature but also empower drug development professionals with the fundamental knowledge required for rational design and optimization of new chemical entities.

References

-

D. F. Covey, et al. Isostructural crystal packing and hydrogen bonding in alkylammonium tin(IV) chloride compounds. Acta Crystallographica Section C, 2007 , 63(3), m97-m100. [Link]

-

R. J. Staples. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 2015 , 71(5), e1-e1. [Link]

-

MIT Department of Chemistry. Growing Quality Crystals. [Link]

-

Spek, A. L. Structure validation in chemical crystallography. Acta Crystallographica Section D, 2009 , 65(2), 148-155. [Link]

-

University of Florida Center for Xray Crystallography. Crystal Growing Tips. [Link]

-

OlexSys. Olex2 Tutorials. [Link]

-

Bruker. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Fleming, J. E., & Lynton, H. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 2005 , 127(49), 17530-17531. [Link]

-

CCDC. Validation of Experimental Crystal Structures. [Link]

-

OlexSys. Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube, 2020. [Link]

-

MIT OpenCourseWare. Crystal Structure Refinement. [Link]

-

Sheldrick, G. M. The Shelx Suite: Applications to Macromolecular Crystallography. SBGrid Symposium, 2011. [Link]

- Dolomanov, O. V., et al. OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 2009, 42(2), 339-341.

-

Brzezinski, B., et al. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 1968 , 46(12), 1879-1887. [Link]

-

Sheldrick, G. M. Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 2015 , 71(1), 3-8. [Link]

-

University of Geneva. Guide for crystallization. [Link]

-

Philipps-Universität Marburg. Crystal Growth - Sample Preparation. [Link]

-

Linden, A. Validating a small-unit-cell structure; understanding checkCIF reports. YouTube, 2013. [Link]

-

Durham University. Introduction to Structure Refinement. [Link]

-

Agho, I., et al. Crystal structures and hydrogen-bonding analysis of a series of solvated ammonium salts of molybdenum(II) chloride clusters. Acta Crystallographica Section E, 2019 , 75(11), 1624-1631. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. Isostructural crystal packing and hydrogen bonding in alkylammonium tin(IV) chloride compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. n-butylamine | C4H11N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. N-butylamine hydrochloride [webbook.nist.gov]

- 7. N-butylamine hydrochloride [webbook.nist.gov]

- 8. Ethylamine hydrochloride | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propylamine hydrochloride | C3H10ClN | CID 11165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. tert-Butylammonium chloride | C4H12ClN | CID 82292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Crystal structures and hydrogen-bonding analysis of a series of solvated ammonium salts of molybdenum(II) chloride clusters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Strategic N-Alkylation of 2-Methylbutan-1-amine Hydrochloride: Protocols and Mechanistic Insights

An Application Guide for Researchers

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of reaction conditions for the N-alkylation of 2-Methylbutan-1-amine hydrochloride. Recognizing the inherent challenges of direct alkylation of primary amines, this document elucidates the foundational principles governing these reactions, including the critical initial deprotonation step and the pervasive issue of over-alkylation. We present two primary strategic protocols: controlled direct alkylation using alkyl halides and the more selective method of reductive amination. The causality behind experimental choices, including the selection of bases, solvents, and temperature, is thoroughly explained. Each protocol is accompanied by step-by-step methodologies, troubleshooting advice, and visual diagrams to clarify reaction pathways, ensuring that the described methods are robust and reproducible.

Foundational Principles of Amine Alkylation

The N-alkylation of a primary amine, particularly from its hydrochloride salt, is a nuanced process that requires careful control over reaction parameters to achieve the desired mono-alkylated product. Understanding the underlying chemical principles is paramount to developing a successful synthetic strategy.

The Prerequisite: Liberation of the Free Amine

The starting material, 2-Methylbutan-1-amine hydrochloride, exists as an ammonium salt. In this protonated state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack, rendering the amine unreactive towards alkylating agents.[1] Therefore, the first and most critical step in any alkylation protocol is the in-situ neutralization of the hydrochloride salt to liberate the free, nucleophilic primary amine.

This is achieved by introducing a base into the reaction mixture. The choice of base is non-trivial; it must be strong enough to deprotonate the ammonium salt (pKa ~10-11) but should ideally not introduce competing side reactions.

The "Runaway Train": The Challenge of Over-Alkylation

Direct alkylation of primary amines with alkyl halides is often plagued by poor selectivity, leading to a mixture of mono-alkylated (secondary amine), di-alkylated (tertiary amine), and even quaternary ammonium salt products.[2][3][4][5] This phenomenon occurs because the desired secondary amine product is typically more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[6] This increased reactivity creates a "runaway" effect where the product competes with the starting material for the alkylating agent, often at a faster rate.[6]

Controlling this process is the central challenge. Strategies to favor mono-alkylation include using a large excess of the primary amine, which is often not feasible for valuable substrates, or employing specific conditions that leverage steric hindrance or competitive protonation.[7][8]

Protocol 1: Controlled Direct N-Alkylation with Alkyl Halides

This approach involves the direct reaction of the amine with an alkyl halide, typically an iodide or bromide for higher reactivity, via an S_N2 mechanism.[9] While susceptible to over-alkylation, careful selection of reagents and conditions can favor the formation of the desired secondary amine.

General Mechanism & The Over-alkylation Pathway

The reaction proceeds through a nucleophilic attack of the free amine on the alkyl halide. The resulting secondary amine can then be deprotonated by a base and undergo a second alkylation.

Caption: General workflow for direct N-alkylation of a primary amine.

Experimental Protocol: Mono-Alkylation using a Carbonate Base

This protocol utilizes a solid-supported inorganic base, which can help moderate the reaction and simplify workup. Cesium carbonate is particularly effective at promoting mono-alkylation.[10]

Materials:

-

2-Methylbutan-1-amine hydrochloride

-

Alkyl bromide or iodide (1.0 - 1.2 equivalents)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

-

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Methylbutan-1-amine hydrochloride (1.0 eq).

-

Add the anhydrous solvent (e.g., DMF, approximately 0.2 M concentration of the amine).[11]

-

Add the carbonate base (e.g., Cs₂CO₃, 1.5 eq). Stir the suspension for 15-30 minutes at room temperature to allow for the initial deprotonation of the amine salt.

-

Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature may require screening.[12] Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous workup: Dilute the residue with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to separate the desired secondary amine from any starting material and di-alkylated byproduct.

Key Considerations and Troubleshooting

| Parameter | Recommended Choice & Rationale |

| Base | Cesium Carbonate (Cs₂CO₃): Often provides the best selectivity for mono-alkylation.[10] Potassium Carbonate (K₂CO₃): A more cost-effective alternative, though potentially less selective.[12][13] Organic bases like DIPEA can also be used, especially to maintain a homogenous reaction.[8] |

| Solvent | DMF, Acetonitrile, DMSO: Polar aprotic solvents are generally effective for S_N2 reactions.[12] Be aware that DMF can cause formylation at high temperatures.[8] |

| Temperature | 50-80°C: A starting point. Higher temperatures increase the reaction rate but may also increase the rate of di-alkylation.[12] If the reaction is slow, gradually increase the heat. |

| Troubleshooting | Low Conversion: Increase temperature, switch to a more reactive alkylating agent (Iodide > Bromide > Chloride), or try a more polar solvent like DMSO. Excess Di-alkylation: Lower the reaction temperature, use a more sterically hindered base, or consider an alternative strategy like reductive amination. |

Protocol 2: Reductive Amination - A Superior Strategy for Selectivity

Reductive amination is a powerful and highly controlled method for preparing secondary amines that completely avoids the issue of over-alkylation.[14] The process involves the initial formation of an imine intermediate between the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the target amine.[15][16][17]

General Mechanism & Workflow

The reaction is typically a one-pot procedure where the amine, carbonyl compound, and a mild reducing agent are mixed together. The reducing agent is selected to be reactive towards the iminium ion but slow to react with the starting carbonyl compound.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Amination [fishersci.co.uk]

- 10. books.rsc.org [books.rsc.org]

- 11. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Reductive amination - Wikipedia [en.wikipedia.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for Surface Passivation Using 2-Methylbutan-1-amine Hydrochloride

Introduction: The Critical Role of Surface Passivation in Perovskite Optoelectronics

Organic-inorganic hybrid perovskites have emerged as highly promising materials for a new generation of optoelectronic devices, most notably in the field of photovoltaics.[1] The power conversion efficiencies of perovskite solar cells (PSCs) have seen a meteoric rise, now rivaling those of conventional silicon-based technologies. However, the long-term stability and performance of perovskite devices are often hampered by the presence of defects, particularly at the surfaces and grain boundaries of the perovskite thin film.[2] These defects, such as undercoordinated lead (Pb²⁺) ions and halide vacancies, can act as non-radiative recombination centers, leading to significant energy losses and degradation of the device over time.[2][3]

Surface passivation has proven to be an effective strategy to mitigate these issues, thereby enhancing both the efficiency and stability of PSCs.[4][5] This involves the application of a thin layer of a passivating agent that can coordinate with the defect sites, neutralizing their detrimental effects. Among the various classes of passivating agents, alkylammonium halides have shown considerable promise due to their ability to interact with the perovskite surface and form a stable passivating layer.[6]

This application note provides a detailed guide to the use of a specific branched alkylammonium halide, 2-Methylbutan-1-amine hydrochloride, for the surface passivation of perovskite thin films. The branched alkyl chain of this molecule is hypothesized to provide a more effective steric hindrance at the perovskite surface, further preventing moisture ingress and enhancing the overall stability of the film. We will cover the synthesis of the passivating agent, a step-by-step protocol for its application, and the expected outcomes and characterization techniques.

Synthesis of 2-Methylbutan-1-amine Hydrochloride

The synthesis of 2-Methylbutan-1-amine hydrochloride is a straightforward acid-base reaction. A similar procedure is often used for the synthesis of other alkylammonium halides used in perovskite research.[7]

Materials:

-

2-Methylbutan-1-amine

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Protocol:

-

In a round-bottom flask, dissolve 2-Methylbutan-1-amine in ethanol.

-

Cool the flask in an ice bath while stirring.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the solution.

-

Continue stirring the reaction mixture in the ice bath for 2 hours.

-

After the reaction is complete, remove the solvent using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a mixture of ethanol and diethyl ether.

-

Collect the purified white solid by filtration and dry it in a vacuum oven overnight.

Surface Passivation Protocol for Perovskite Films

This protocol details the post-treatment of a pre-deposited perovskite thin film with a solution of 2-Methylbutan-1-amine hydrochloride. The concentrations and spin-coating parameters provided are starting points and may require optimization depending on the specific perovskite composition and desired film thickness.

Materials:

-

Perovskite thin film on a suitable substrate (e.g., FTO/glass)

-

2-Methylbutan-1-amine hydrochloride

-

Anhydrous isopropanol (IPA)

-

Spin-coater

-

Hotplate

Protocol:

-

Solution Preparation: Prepare a stock solution of 2-Methylbutan-1-amine hydrochloride in anhydrous isopropanol. A typical starting concentration is in the range of 0.5 to 2 mg/mL.

-

Surface Treatment:

-

Place the perovskite-coated substrate onto the spin-coater chuck.

-

Dispense a sufficient amount of the 2-Methylbutan-1-amine hydrochloride solution to cover the entire surface of the perovskite film.

-

Spin-coat the solution at a speed of 3000-5000 rpm for 30 seconds.

-

-

Annealing:

-

Transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes in a nitrogen-filled glovebox.

-

Table 1: Key Experimental Parameters for Surface Passivation

| Parameter | Recommended Range | Notes |

| Passivator Concentration | 0.5 - 2.0 mg/mL in Isopropanol | Optimization is crucial for desired performance. |

| Spin-Coating Speed | 3000 - 5000 rpm | Affects the thickness of the passivation layer. |

| Spin-Coating Time | 30 seconds | Ensure complete solvent evaporation. |

| Annealing Temperature | 100 °C | To promote interaction with the perovskite surface. |

| Annealing Time | 10 minutes | Avoid excessive heating which may degrade the perovskite. |

Visualization of the Passivation Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of surface passivation by 2-Methylbutan-1-amine hydrochloride and the experimental workflow.

Caption: Proposed passivation mechanism at the perovskite surface.

Caption: Experimental workflow for surface passivation.

Expected Outcomes and Characterization

Successful surface passivation with 2-Methylbutan-1-amine hydrochloride is expected to lead to several improvements in the properties of the perovskite film and the performance of the corresponding solar cell device.

-

Improved Film Morphology: The passivated film may exhibit a smoother surface with reduced grain boundary defects, as observable by Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) .

-

Reduced Defect Density: A decrease in the density of trap states can be confirmed by techniques such as Photoluminescence (PL) spectroscopy , where an increase in PL intensity and a longer carrier lifetime are expected.

-

Enhanced Device Performance: In a solar cell device, successful passivation should lead to an increase in the open-circuit voltage (Voc) and fill factor (FF) , resulting in a higher overall power conversion efficiency (PCE) .

-

Improved Stability: The passivated devices are expected to show enhanced stability against moisture and thermal stress. This can be evaluated by monitoring the device performance over time under controlled environmental conditions. The hydrophobic nature of the alkyl groups can contribute to this improved stability.[8]

Conclusion

The use of 2-Methylbutan-1-amine hydrochloride as a surface passivating agent offers a promising avenue for enhancing the performance and stability of perovskite-based optoelectronic devices. The branched alkyl structure of this molecule may provide superior steric hindrance at the perovskite surface, effectively passivating defects and preventing environmental degradation. The protocols provided in this application note serve as a comprehensive guide for researchers and scientists to explore the potential of this novel passivating agent. Further optimization of the process parameters is encouraged to achieve the best possible results for specific perovskite systems.

References

-

Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells. (2020). ACS Publications. Retrieved February 15, 2026, from [Link]

-

The Roles of Alkyl Halide Additives in Enhancing Perovskite Solar Cell Performance - Supporting Information. (2014). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. (n.d.). eScholarship, University of California. Retrieved February 15, 2026, from [Link]

-

Enhancing the stability of perovskite solar cells and modules by two-dimensional (PM)2PbI2Cl2. (2025). Journal of Materials Chemistry C. Retrieved February 15, 2026, from [Link]

-

Effect of methylammonium chloride concentration on crystallinity, photovoltaic performance, and stability of air-processed perovskite solar cells. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells. (2020). PubMed. Retrieved February 15, 2026, from [Link]

-

Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. (2023). MDPI. Retrieved February 15, 2026, from [Link]

-

Molecular cation and low-dimensional perovskite surface passivation in perovskite solar cells. (n.d.). Sargent Group. Retrieved February 15, 2026, from [Link]

-

Synthesis of C4H9NH3Br - Supplementary Materials. (2015). Peidong Yang Group. Retrieved February 15, 2026, from [Link]

-

Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ?-ammonium chlorides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Engineering the passivation routes of perovskite films towards high performance solar cells. (2024). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Engineering the passivation routes of perovskite films towards high performance solar cells. (2024). Chemical Science. Retrieved February 15, 2026, from [Link]

-

Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. (2006). NOP. Retrieved February 15, 2026, from [Link]

-

Methyltributylammonium Chloride. (n.d.). SACHEM, Inc. Retrieved February 15, 2026, from [Link]

-

Defect passivation in hybrid perovskite solar cells using quaternary ammonium halide anions and cations. (2017). Carolina Digital Repository. Retrieved February 15, 2026, from [Link]

-

Surface-bulk-passivated perovskite films via 2-thiophenemethylammonium bromide and PbBr2 for air-processed perovskite solar cells with high-stability. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides. (n.d.). Journal of Materials Chemistry C. Retrieved February 15, 2026, from [Link]

-

Surface Passivation of Triple-Cation Perovskite via Organic Halide-Saturated Antisolvent for Inverted Planar Solar Cells. (2021). University of Arkansas at Little Rock. Retrieved February 15, 2026, from [Link]

-

Imperfections and their passivation in halide perovskite solar cells. (2019). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Experiment 14-Synthesis of 2-Chloro-2-Methylbutane. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Imperfections and their passivation in halide perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Engineering the passivation routes of perovskite films towards high performance solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. yid.ufi.mybluehost.me [yid.ufi.mybluehost.me]

- 7. rsc.org [rsc.org]

- 8. Enhancing the stability of perovskite solar cells and modules by two-dimensional (PM)2PbI2Cl2 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Note: 2-Methylbutan-1-amine Hydrochloride in Lead-Free Perovskite Development

This Application Note is structured as a high-level technical guide for R&D professionals. It synthesizes established chemical principles with specific protocols for utilizing 2-Methylbutan-1-amine hydrochloride (2MBA[1]·HCl) in the synthesis of lead-free chiral perovskites.[1]

Executive Summary

The transition from lead-based to lead-free perovskites is contingent upon overcoming stability and efficiency deficits.[1][2] 2-Methylbutan-1-amine hydrochloride (2MBA[1][3]·HCl) , a chiral alkylammonium salt, has emerged as a critical ligand for stabilizing 2D and quasi-2D lead-free frameworks .[1] Its branched chiral center (

This guide details the protocol for synthesizing high-purity 2MBA·HCl and its subsequent application in fabricating air-stable Copper-based (

Material Specifications & Properties

Chemical Identity

| Property | Specification |

| Compound Name | (S)-(+)-2-Methylbutan-1-amine hydrochloride |

| CAS Number (Free Amine) | 96-15-1 |

| Formula | |

| Molecular Weight | 123.62 g/mol |

| Chirality | S-enantiomer (or R-enantiomer) |

| Solubility | High: Water, Ethanol, Methanol / Low: Acetone, Diethyl Ether |

| Hygroscopicity | Moderate (Store in desiccator) |

Role in Perovskite Lattice

-

Dimensionality Control: The bulky branched chain prevents 3D lattice formation, forcing the metal halide octahedra into 2D layered sheets (Ruddlesden-Popper phase, n=1).

-

Chirality Transfer: The asymmetric ammonium cation distorts the inorganic

octahedra via hydrogen bonding, inducing chirality in the achiral inorganic framework. -

Dielectric Confinement: The organic layer acts as a quantum well barrier, enhancing exciton binding energy (

).

Precursor Synthesis Protocol: 2MBA·HCl

Note: Commercial 2MBA is typically sold as a free amine.[1] Conversion to the hydrochloride salt is the first critical step to ensure stoichiometry control.

Reagents

-

(S)-2-Methylbutan-1-amine (98%, liquid)[1]

-

Hydrochloric acid (37% in

) or HCl in Ethanol (1.25 M) -

Solvents: Ethanol (Anhydrous), Diethyl Ether

Workflow

-

Reaction: Dissolve 10 mmol of (S)-2-Methylbutan-1-amine in 20 mL of ethanol at 0°C (ice bath).

-

Acidification: Dropwise add equimolar HCl (10 mmol) while stirring vigorously. Maintain temperature <5°C to prevent side reactions/oxidation.[1]

-

Crystallization: Stir for 2 hours. Remove solvent via rotary evaporation at 50°C until a white solid forms.[1]

-

Purification: Wash the solid 3x with cold diethyl ether to remove unreacted amine.

-

Drying: Recrystallize from ethanol/ether if necessary. Dry in a vacuum oven at 60°C for 12 hours.

Figure 1: Synthesis workflow for converting the chiral amine to the ammonium salt precursor.

Application Protocol A: Air-Stable Copper Perovskite

Target Material: Bis((S)-2-methylbutylammonium) Tetrachlorocuprate(II)

Formula:

Rationale

Copper-based perovskites are thermodynamically stable and less toxic than lead.[1] The

Step-by-Step Methodology

-

Precursor Prep:

-

Dissolve 2 mmol 2MBA[1]·HCl (247 mg) in 5 mL Ethanol.

-

Dissolve 1 mmol

(anhydrous, 134 mg) in 2 mL Ethanol.

-

-

Mixing: Slowly add the copper solution to the amine salt solution. The solution will turn bright yellow/green (characteristic of

coordination). -

Crystallization (Slow Evaporation):

-

Thin Film Fabrication (Spin Coating):

-

Concentration: 0.5 M in DMSO/Ethanol (1:1).

-

Spin: 3000 rpm for 30s.

-

Anneal: 70°C for 10 mins. (Do not overheat; Cu-based perovskites can decompose >150°C).[1]

-

Application Protocol B: High-Performance Tin Perovskite

Target Material: Bis((S)-2-methylbutylammonium) Tetraiodostannate(II)

Formula:

Rationale

Tin (Sn) is the closest electronic analog to Lead (Pb). However,

Critical Controls (Glovebox Required)

-

Atmosphere:

or Ar, -

Additive:

(Tin Fluoride) is essential to suppress

Step-by-Step Methodology

-

Precursor Solution (0.4 M):

-

Dissolution: Stir at 60°C for 1 hour inside the glovebox. Solution should be clear yellow/orange.[1]

-

Substrate Prep: UV-Ozone treat glass/quartz substrates for 15 mins (transfer immediately to glovebox).

-

Deposition:

-

Static dispense: 50 µL.

-

Spin: 4000 rpm for 30s.

-

Anti-Solvent Drop: At 15s, drop 100 µL of Chlorobenzene (CB) or Toluene to induce rapid crystallization.

-

-

Annealing: 100°C for 10 mins.

-

Note: The film should be uniform and continuous. Pinholes indicate poor wetting; increase substrate treatment or change anti-solvent.[1]

-

Figure 2: Mechanism of chirality transfer from the 2MBA organic cation to the inorganic perovskite lattice.

Characterization & Validation

| Technique | Expected Observation | Validation Criteria |

| XRD (X-Ray Diffraction) | Series of (00l) peaks dominant.[1] | Confirm 2D layered phase. Low angle peaks (<10° 2 |

| UV-Vis Absorbance | Sharp excitonic peak at band edge.[1] | Cu: Broad absorption ~400-500nm.[1] Sn: Sharp peak ~550-600nm.[1] |

| CD Spectroscopy | Mirror-image signals for S- and R- isomers.[1] | Signal at the excitonic resonance of the inorganic metal (not just the UV region of the amine), proving chirality transfer. |

Troubleshooting Guide

-

Issue: Film turns white rapidly (Sn-based).

-

Issue: Opaque/Rough Films. [1]

-

Cause: Rapid crystallization due to low solubility of the bulky 2MBA.

-

Fix: Add DMSO to the precursor solution to retard crystallization. Use "Hot Casting" (pre-heat substrate to 70°C).

-

-

Issue: No CD Signal.

References

-

Lead-Free Chiral Perovskites (General Framework)

- Chiral Lead-Free Hybrid Perovskites for Self-Powered Circularly Polarized Light Detection.

-

Source:

-

Copper-Based Perovskite Synthesis

-

Tin-Based Perovskite Stability

- Regulating crystallization dynamics and crystal orient

-

Source:

-

2-Methylbutylamine Properties

-

S-2-methylbutylammonium lead iodide (Crystal Structure Reference).[1]

-

Source:

-

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylbutan-1-amine Hydrochloride

Welcome to the technical support center for the synthesis of 2-Methylbutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the yield and purity of your final product. The primary synthetic route discussed is the reductive amination of 2-methylbutanal, a widely used and versatile method for preparing primary amines.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Reaction Stage

Q1: My reaction has stalled. TLC/GC-MS analysis shows a significant amount of unreacted 2-methylbutanal. What is the likely cause?

A1: This is a common issue that typically points to one of four areas: the reducing agent, the solvent, reaction conditions, or the formation of the imine intermediate.[1]

-

Reducing Agent Inactivity: The choice and quality of your reducing agent are critical.

-

Sodium Borohydride (NaBH₄): This reagent can also reduce the starting aldehyde.[2] It should only be added after sufficient time has been allowed for the imine to form.[3]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reagent for reductive aminations and is often preferred.[3] However, it is sensitive to water. Ensure you are using an anhydrous solvent.

-

Sodium Cyanoborohydride (NaBH₃CN): While effective and less sensitive to moisture, its reaction rate can be slow at neutral pH.[2] The addition of a Lewis acid like ZnCl₂ can sometimes improve yields for less reactive substrates.[2]

-

-

Imine Formation Equilibrium: The initial step is the formation of an imine from 2-methylbutanal and an ammonia source. This is a reversible reaction.[1] To drive the equilibrium towards the imine, it's crucial to effectively remove the water that is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

-

Solvent Purity: Ensure your solvents are anhydrous. Protic solvents like methanol can be used, but they can also react with some hydride reagents.[2] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common aprotic solvent choices.[3]

-

Temperature: While many reductive aminations proceed at room temperature, some systems may require gentle heating to facilitate imine formation.[4] However, excessive heat can lead to side reactions.

Q2: I'm observing a significant amount of a side-product corresponding to the secondary amine, N-(2-methylbutyl)-2-methylbutan-1-amine. How can I minimize this?

A2: The formation of a secondary amine is a classic side reaction in primary amine synthesis.[5][6] It occurs when the desired primary amine product acts as a nucleophile and reacts with another molecule of the starting aldehyde and subsequently gets reduced.

-

Stoichiometry Control: The most effective way to suppress this side reaction is to use a large excess of the nitrogen source (e.g., ammonia or ammonium chloride/acetate). This increases the probability of the aldehyde reacting with the primary nitrogen source rather than the product amine.

-

Stepwise (Indirect) Procedure: A highly effective alternative is an indirect, one-pot procedure.[3] First, allow the imine to form completely in a solvent like methanol. Once imine formation is confirmed (e.g., by TLC or GC-MS), then add the reducing agent, such as sodium borohydride. This temporal separation of imine formation and reduction significantly minimizes the opportunity for the product amine to react further.[3]

Work-up & Isolation Stage

Q3: After quenching the reaction and performing an aqueous work-up, my product yield is very low. Where did my product go?

A3: Low yield after work-up often points to issues with pH adjustment and extraction.

-

Incorrect pH: Your product is a primary amine, which is basic. To extract it into an organic solvent, the aqueous layer must be made sufficiently basic (typically pH > 11) to deprotonate the ammonium salt and generate the free amine. Use a strong base like NaOH for this adjustment.

-

Emulsion Formation: The presence of salts and other byproducts can sometimes lead to the formation of emulsions during extraction, trapping your product. If an emulsion forms, adding brine (a saturated NaCl solution) can help to break it.

-

Product Volatility: 2-Methylbutan-1-amine is a relatively small and potentially volatile molecule. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.

Q4: My final product, the hydrochloride salt, is an oil or a sticky solid and refuses to crystallize. How can I obtain a crystalline solid?

A4: The physical form of the hydrochloride salt is highly dependent on purity and the crystallization solvent.[7][8]

-

Purity: The presence of even small amounts of impurities, especially the free amine or residual solvent, can inhibit crystallization. Ensure the free amine was thoroughly purified (e.g., by distillation) before salt formation.

-

Solvent for Salt Formation: The choice of solvent is critical. A typical procedure involves dissolving the purified free amine in a non-polar, anhydrous solvent like diethyl ether or hexane, and then adding a solution of anhydrous HCl in a solvent like diethyl ether or 2-propanol.[8][9] Ethanol can sometimes be problematic as many amine hydrochlorides are too soluble in it to precipitate effectively.[8]

-

Water Contamination: The presence of water can lead to the formation of hydrates or prevent crystallization altogether.[9] Using anhydrous HCl (either as a gas or a solution in an anhydrous solvent) is essential.

-

Recrystallization: If you obtain an impure solid or an oil, you can attempt recrystallization. Common solvent systems for amine hydrochlorides include isopropanol/diethyl ether or ethanol/ethyl acetate.[8] The goal is to find a solvent or solvent pair in which the salt is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

What is the best synthetic route to prepare 2-Methylbutan-1-amine? While several routes exist, including the reduction of 2-methylbutanenitrile with agents like LiAlH₄, reductive amination of 2-methylbutanal is often preferred in industrial and pharmaceutical settings due to its high atom economy and the use of less hazardous reagents.[1][10]

How can I monitor the reaction progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar solvent system (e.g., ethyl acetate/hexane) and visualize with a potassium permanganate stain, which will show the aldehyde and the amine product, but not the intermediate imine. Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent for monitoring the disappearance of the starting aldehyde and the appearance of the product amine.

What are the key safety precautions for this synthesis?

-

2-Methylbutanal: Is flammable and an irritant. Handle in a well-ventilated fume hood.

-

Hydride Reducing Agents (NaBH₄, NaBH(OAc)₃, etc.): React violently with water and acids to produce flammable hydrogen gas. Handle with care and quench reactions slowly and carefully, preferably in an ice bath.

-

Solvents: Diethyl ether and THF are highly flammable. DCM and DCE are suspected carcinogens. Always handle solvents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols & Data

Protocol: High-Yield Synthesis via Indirect Reductive Amination

This protocol utilizes a stepwise approach to minimize secondary amine formation.[3]

-

Imine Formation:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2-methylbutanal (1.0 eq).

-

Add methanol (5 mL per 1 g of aldehyde) and a solution of ammonia in methanol (7N, 2.0 eq).

-

Stir the mixture at room temperature for 2-4 hours. Monitor the consumption of the aldehyde by TLC or GC-MS.

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3 hours or until completion.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water and basify the aqueous solution to pH > 11 with 2M NaOH.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure to yield the crude 2-methylbutan-1-amine.

-

The crude amine can be purified by fractional distillation if necessary.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified amine in anhydrous diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain 2-Methylbutan-1-amine hydrochloride.

-

Data Summary: Comparison of Reducing Agents

| Reducing Agent | Typical Solvent(s) | Advantages | Disadvantages |

| NaBH(OAc)₃ | DCE, DCM, THF | Mild, highly selective for imines over carbonyls.[3] | Water-sensitive, relatively expensive. |

| NaBH₃CN | Methanol | Tolerant of protic solvents and mild acidic conditions.[2] | Toxic cyanide byproduct potential, can be slow.[11] |

| NaBH₄ | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting aldehyde, requires stepwise addition.[1] |

| H₂/Catalyst (e.g., Pd/C) | Ethanol, Methanol | "Green" reagent, high yielding.[1] | Requires specialized hydrogenation equipment (e.g., Parr shaker). Can reduce other functional groups. |

Visual Workflows & Diagrams

Troubleshooting Flowchart for Low Yield

This diagram provides a logical decision-making process to diagnose the cause of low product yield.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 6. studymind.co.uk [studymind.co.uk]

- 7. Purification [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

troubleshooting impurities in 2-Methylbutan-1-amine HCl recrystallization

Current Status: Operational Topic: Troubleshooting Impurities in 2-Methylbutan-1-amine Hydrochloride (CAS: 22008-61-3) Ticket ID: #REC-AMINE-C5 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary

You are likely encountering difficulties purifying 2-methylbutan-1-amine hydrochloride (also known as active amyl amine HCl).[1][2][3] This is a common bottleneck in chiral synthesis. The difficulty stems from three distinct impurity classes:

-

Structural Isomers: Contamination with 3-methylbutan-1-amine (isoamylamine).[1][2][3]

-

Oxidative Byproducts: Yellow/brown color bodies from free-amine oxidation.[1][2][3]

-

Hygroscopic "Oiling": Formation of intractable oils instead of crystals due to water/alcohol retention.[2][3]

This guide provides a diagnostic framework and specific protocols to resolve these issues.

Part 1: Diagnostic Workflow

Before altering your solvent system, identify the specific nature of your impurity.[2]

Figure 1: Diagnostic logic for identifying the root cause of purification failure.

Part 2: Troubleshooting Guides & FAQs

Q1: I cannot separate the 3-methyl isomer (isoamylamine) via recrystallization. What is wrong?

The Hard Truth: Recrystallization is inefficient for separating 2-methylbutan-1-amine from 3-methylbutan-1-amine.[1][2][3]

-

Reason: Both isomers have nearly identical boiling points (96°C vs 95.5°C) and their HCl salts have similar lattice energies.[2][3] They typically co-crystallize.[2][3]

-

Source: This impurity usually originates from the starting material (fusel oil derivatives), where active amyl alcohol is contaminated with isoamyl alcohol.[3]

-

Solution: If your isomeric purity is <95%, do not waste time recrystallizing the salt.[3] You must perform high-efficiency fractional distillation on the free base amine using a column with >20 theoretical plates before forming the salt.[2][3]

Q2: My product forms a sticky oil instead of crystals ("Oiling Out"). How do I fix this?

Cause: Amine hydrochlorides are extremely hygroscopic.[2][3] Even trace water (from the air or wet solvents) lowers the glass transition temperature, causing the salt to exist as a supercooled liquid (oil) rather than a crystal.[2] The Fix: Switch to a strictly anhydrous "Double-Displacement" system.

Q3: The salt is turning yellow/brown upon drying.

Cause: Amines are prone to oxidation, forming N-oxides or imines which are highly colored.[1][2][3] This often happens during the dissolution step if the free amine was exposed to air before acidification.[3] The Fix:

-

Acidify Immediately: Never store the free base; convert to HCl immediately.

-

Charcoal Filtration: During the hot dissolution step of recrystallization, add 1-2% wt/wt activated carbon, stir for 10 mins, and filter hot through Celite.

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" Recrystallization (IPA/MTBE System)

Best for: Removing chemical impurities and solidifying oily salts.[3]

| Parameter | Specification | Notes |

| Primary Solvent | Anhydrous Isopropanol (IPA) | High solubility at boiling; moderate at RT.[1][2][3] |

| Anti-Solvent | MTBE (Methyl tert-butyl ether) | Preferred over Et2O (higher flashpoint, safer).[1][2][3] |

| Concentration | ~1 g solute / 3-5 mL IPA | Keep concentrated to maximize yield. |

| Temperature | Dissolve at 80°C; Cool to -20°C | Slow cooling is essential.[1][2][3] |

Step-by-Step Workflow:

-

Dissolution: Place the crude 2-methylbutan-1-amine HCl in a flask. Add minimum boiling anhydrous IPA until dissolved.

-

The Cloud Point: Remove from heat. While still hot, add anhydrous MTBE dropwise until a faint, persistent turbidity (cloudiness) appears.[2][3]

-

Clarification: Add 1-2 drops of hot IPA to clear the solution.

-

Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours). Then, move to a fridge (4°C) and finally a freezer (-20°C) overnight.

-

Isolation: Filter the white needles under nitrogen (to prevent moisture uptake).[2][3] Wash with cold MTBE.[2][3]

Figure 2: Step-by-step workflow for the IPA/MTBE recrystallization system.

Part 4: Physical Data & Specifications

Use this table to verify your product against standard values.

| Property | Value | Source |

| CAS Number | 22008-61-3 | [PubChem, 2025] |

| Molecular Weight | 123.62 g/mol | [NIH, 2025] |

| Melting Point | 145-150°C (Broad if impure) | [Sigma-Aldrich] |

| Solubility | Soluble: Water, EtOH, IPAInsoluble: Ether, Hexane | [GuideChem, 2025] |

| Appearance | White hygroscopic needles | -- |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72662672, 2-Methylbutan-1-amine hydrochloride.[1][2][3] Retrieved from [Link][2][3]

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link][2][3][4][5]

-

Organic Syntheses. N-Methylbutylamine (General amine purification techniques).[1][2][3] Org.[2][3][6][7] Synth. 1957, 37,[1][2] 59. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 96-15-1: (±)-2-Methylbutylamine | CymitQuimica [cymitquimica.com]

- 3. Isoamylamine | C5H13N | CID 7894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Buy 2-Methylbutylamine | 96-15-1 [smolecule.com]

- 7. sciencemadness.org [sciencemadness.org]

Technical Support Center: Preventing Degradation of 2-Methylbutan-1-amine hydrochloride

Welcome to the technical support guide for 2-Methylbutan-1-amine hydrochloride (CAS: 129539-82-8).[1] This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage, handling, and troubleshooting of this compound to ensure its integrity and prevent degradation. Maintaining the purity of this reagent is critical for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the stability and storage of 2-Methylbutan-1-amine hydrochloride.

Q1: What are the ideal storage conditions for solid 2-Methylbutan-1-amine hydrochloride? For optimal long-term stability, the solid compound should be stored at room temperature in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[2][3] The area should be cool, well-ventilated, and protected from light to prevent potential photolytic degradation.[2]

Q2: My solid sample of 2-Methylbutan-1-amine hydrochloride has turned yellow or brown. What does this mean? Discoloration from its typical white or off-white appearance is a potential indicator of degradation.[2] This is often caused by oxidation from prolonged exposure to air or the presence of impurities.[4] While a slight color change may not always impact utility, it is strongly recommended to verify the compound's purity via analytical methods before use.[2]

Q3: The powder has clumped together or appears moist. Is it still usable? Clumping or a moist appearance suggests that the compound has absorbed atmospheric moisture.[2] Amine hydrochlorides are often hygroscopic, and water absorption can accelerate degradation pathways like hydrolysis.[2][5][6] The material may still be usable, but it is critical to dry it thoroughly under a vacuum and re-analyze for purity. To prevent this, always handle the compound in a low-humidity environment, such as a glove box.[7][8]

Q4: What is the primary cause of degradation for this type of compound? For primary amine salts, the main degradation pathways include oxidation from exposure to air and hydrolysis from moisture.[2][4] Oxidative degradation can be initiated by the presence of oxygen and may be catalyzed by trace metals.[4][9] Additionally, amines can react with atmospheric carbon dioxide, especially in the presence of moisture.[10]

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This guide provides a structured approach to identifying and resolving specific problems encountered during the storage and use of 2-Methylbutan-1-amine hydrochloride.

Issue 1: Significant Discoloration or Change in Physical Appearance

-

Observation: The once white or off-white crystalline solid has developed a distinct yellow or brown tint.

-

Root Cause Analysis: This is a classic sign of oxidative degradation.[2][4] Primary amines can undergo oxidation, leading to the formation of colored impurities. The reaction is often accelerated by exposure to oxygen in the air and potentially light.

-

Recommended Action Plan:

-

Quarantine: Immediately isolate the suspect vial to prevent its accidental use.

-

Purity Verification: The most crucial step is to re-characterize the material. The recommended analytical techniques are:

-

NMR Spectroscopy (¹H NMR): Check for the appearance of new signals or changes in the integration of characteristic peaks that would indicate the formation of degradation byproducts.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for separating volatile impurities and identifying them based on their mass fragmentation patterns.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC can quantify the purity of the main component and detect less volatile degradation products.[13]

-

-

Decision: If purity is compromised, it is safest to discard the reagent and use a fresh, unopened container.[2] If the material is valuable and purification is feasible, consider recrystallization, ensuring the process is conducted under an inert atmosphere.

-

Issue 2: Sample Has Become Deliquescent (Clumped, Sticky, or Liquefied)

-

Observation: The free-flowing powder has become a dense cake, is sticky to the touch, or has turned into a viscous liquid.

-

Root Cause Analysis: This is a clear indication of significant moisture absorption.[2] 2-Methylbutan-1-amine hydrochloride is hygroscopic, meaning it readily attracts and absorbs water from the atmosphere.[5][6] This absorbed water can initiate hydrolysis, altering the compound's chemical structure.[2][14]

-

Recommended Action Plan:

-

Damage Control: Transfer the material to a vacuum desiccator containing a strong desiccant (e.g., phosphorus pentoxide) to remove the absorbed water. This may take several hours to days.

-

Re-evaluation: After drying, the material must be re-analyzed for purity as described in Issue 1. Hydrolysis may have occurred, which is an irreversible chemical change.

-

Preventative Measures: Review your handling procedures. This level of moisture exposure suggests a breach in protocol. Implement the use of an inert-atmosphere glove box or Schlenk line techniques for all future aliquoting and weighing.[15][16] Ensure containers are sealed tightly with high-quality caps and wrapped with Parafilm for an extra barrier.

-

Issue 3: Inconsistent or Unexplained Experimental Results

-

Observation: Experiments that previously worked are now failing, showing low yields, or producing unexpected side products. The amine hydrochloride is a key reagent.

-

Root Cause Analysis: When a reliable protocol suddenly fails, reagent integrity should be a primary suspect.[2] A partially degraded reagent, even without obvious visual signs, can introduce impurities that interfere with the reaction. The free amine concentration may be lower than expected, or degradation products could be acting as catalysts or inhibitors.

-

Recommended Action Plan:

-

Workflow Analysis: Before consuming more material, use the following decision tree to diagnose the problem.

A decision tree for troubleshooting experimental failures.

-

Standard Comparison: Prepare a fresh stock solution from a new, sealed bottle of 2-Methylbutan-1-amine hydrochloride and repeat a key experiment.[2] Comparing the result directly with the suspect batch provides the clearest evidence of reagent failure.

-

Protocols for Ensuring Compound Integrity

Adherence to rigorous storage and handling protocols is the most effective strategy for preventing degradation.

Protocol 1: Optimal Long-Term Storage

This protocol outlines the best practices for storing 2-Methylbutan-1-amine hydrochloride upon receipt and for long-term maintenance.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (<30°C)[5] or Refrigerated (2-8°C) | Minimizes thermal degradation.[2] Avoids high temperatures that can accelerate decomposition reactions. |

| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Prevents moisture absorption (hygroscopicity) and oxidative degradation from atmospheric oxygen.[2][6][7] |

| Container | Amber Glass Vial with Secure Cap | Protects from light to prevent photolytic degradation and provides a superior barrier to air and moisture compared to plastic.[2] |

| Location | Dark, Well-Ventilated Cabinet | Ensures protection from light and provides a stable environment.[2][17] Store away from incompatible materials like strong oxidizing agents and bases.[2] |